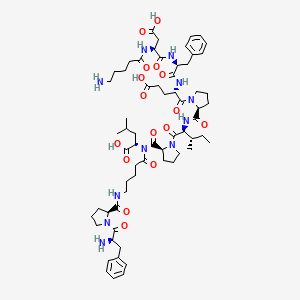

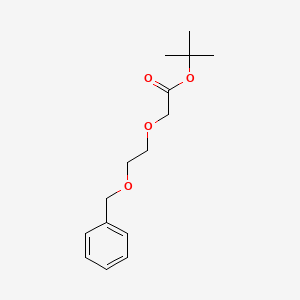

Benzyl-PEG2-CH2CO2tBu

Overview

Description

Mechanism of Action

Target of Action

Benzyl-PEG2-CH2CO2tBu is a PEG linker . The primary targets of this compound are primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

The carboxylic acid of this compound can react with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds . This interaction allows the compound to bind to its targets and exert its effects.

Biochemical Pathways

The formation of stable amide bonds can influence various biochemical processes, particularly those involving proteins and amine-modified oligonucleotides .

Pharmacokinetics

It’s known that the hydrophilic peg linkers increase the water solubility of the compound in aqueous media . This property can potentially enhance the bioavailability of the compound.

Result of Action

The result of this compound’s action is the formation of stable amide bonds with primary amines . This can lead to changes in the structure and function of the target molecules, influencing various cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, both the benzyl and t-butyl groups can be removed under acidic conditions . This suggests that the pH of the environment can affect the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzyl-PEG2-CH2CO2tBu are largely determined by its structure. The benzyl and t-butyl groups can be removed under acidic conditions . The carboxylic acid can be reacted with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds

Molecular Mechanism

As a PEG derivative, it may interact with biomolecules through its carboxylic acid group, forming stable amide bonds . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG2-CH2CO2tBu is synthesized through a multi-step process involving the protection of functional groups and the formation of stable amide bonds. The synthesis typically involves the following steps:

Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butyl (tBu) to form tert-butyl ester.

Formation of PEG Linker: The PEG linker is introduced by reacting the protected carboxylic acid with a PEG derivative.

Introduction of Benzyl Group: The benzyl group is added through a nucleophilic substitution reaction.

The reaction conditions often involve the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in specialized facilities equipped to handle the necessary reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG2-CH2CO2tBu undergoes various chemical reactions, including:

Deprotection Reactions: Both the benzyl and tert-butyl groups can be removed under acidic conditions.

Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of activators like EDC and DCC to form stable amide bonds

Common Reagents and Conditions

Acidic Conditions: Used for deprotection of benzyl and tert-butyl groups.

Activators (EDC, DCC): Facilitate the formation of amide bonds.

Major Products Formed

Deprotected Carboxylic Acid: Formed after the removal of the tert-butyl group.

Amide Derivatives: Formed through the reaction of the carboxylic acid with primary amines

Scientific Research Applications

Benzyl-PEG2-CH2CO2tBu is widely used in scientific research due to its unique properties:

Chemistry: Used as a PEG linker in the synthesis of complex molecules.

Biology: Employed in bioconjugation techniques to link biomolecules.

Medicine: Utilized in drug delivery systems to enhance the solubility and biocompatibility of therapeutic agents.

Industry: Applied in the development of advanced materials and coatings .

Comparison with Similar Compounds

Similar Compounds

Benzyl-PEG4-CH2CO2tBu: Contains a longer PEG chain, providing increased solubility.

Boc-PEG4-NHS Ester: Features a Boc-protected amine group and an NHS ester group, used for labeling primary amines

Uniqueness

Benzyl-PEG2-CH2CO2tBu is unique due to its specific combination of a benzyl group and a tert-butyl protected carbonyl group, which allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name |

tert-butyl 2-(2-phenylmethoxyethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-15(2,3)19-14(16)12-18-10-9-17-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDIGIWTGHNVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)

![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)

![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B605969.png)

![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)